molecular formula C20H18BrN3O2 B2453314 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 850803-69-9

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B2453314
CAS No.: 850803-69-9
M. Wt: 412.287
InChI Key: NIIVQVOLZMKRSC-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a bromophenyl group, as well as a phenol group substituted with a 2-methylallyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

IUPAC Name

2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c1-12(2)11-26-15-7-8-16(18(25)9-15)19-17(10-23-20(22)24-19)13-3-5-14(21)6-4-13/h3-10,25H,1,11H2,2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIVQVOLZMKRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)Br)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.

    Alkylation: The phenol group is alkylated with 2-methylallyl bromide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
  • 2-(2-Amino-5-(4-fluorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
  • 2-(2-Amino-5-(4-methylphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

Uniqueness

The uniqueness of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyrimidine ring and various aromatic systems, suggests interactions with biological targets that may lead to therapeutic effects.

  • Molecular Formula : C23H22BrN3O2
  • Molecular Weight : 462.35 g/mol
  • CAS Number : 903198-97-0

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological effects, mechanisms of action, and relevant case studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to act as a dual inhibitor of topoisomerases I and II, enzymes critical for DNA replication and repair. This inhibition leads to cytotoxic effects in cancer cells through the induction of apoptosis and cell cycle arrest.
    • Studies demonstrate that This compound can induce G2/M phase cell cycle arrest, which is crucial for preventing the proliferation of cancer cells .
  • Case Studies :
    • In vitro studies on FaDu cells (a human head and neck squamous cell carcinoma line) revealed an IC50 value of approximately 1.73 μM, indicating potent antiproliferative activity .
    • The compound was also evaluated for its ability to impair cell migration and colony formation, with results showing significant reductions in these metrics through scratch assays and clonogenic assays .

Antimicrobial Activity

  • Antibacterial Effects :
    • The compound has demonstrated activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with reported minimum inhibitory concentration (MIC) values suggesting strong antibacterial properties .
    • Its mechanism may involve the disruption of bacterial DNA synthesis or interference with essential metabolic pathways.

Structure-Activity Relationship (SAR)

The unique structural features of this compound enhance its biological activity:

  • The presence of bromine substituents increases lipophilicity, aiding in membrane permeability.
  • The amino group at the pyrimidine ring is essential for biological interaction with target enzymes or receptors.

Comparative Analysis

Compound NameActivity TypeIC50 ValueMechanism
7a (related compound)Anticancer1.73 μMTopoisomerase I & II inhibitor
3g (related thiazolopyridine)Antibacterial0.21 μMDNA gyrase inhibitor

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step routes, including pyrimidine ring formation via condensation of aldehydes with guanidine derivatives (acidic/basic conditions) and subsequent functionalization. Critical challenges include:

  • Bromophenyl Group Stability : Bromine substituents may undergo unintended substitution under harsh conditions (e.g., high temperatures). Use mild reagents like Pd-catalyzed cross-coupling to preserve integrity .
  • Etherification Control : The (2-methylprop-2-en-1-yl)oxy group requires precise base selection (e.g., NaH or K₂CO₃) to avoid elimination side reactions .
  • Purification : Chromatography (flash or HPLC) is essential for isolating intermediates, with yields typically ranging from 60–85% depending on step complexity .

Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are most reliable?

  • Methodological Answer :

  • X-ray Crystallography : Resolves 3D conformation and confirms substituent positions (e.g., pyrimidine ring planarity, bromophenyl orientation) .
  • NMR Spectroscopy : Key signals include:
  • Pyrimidine NH₂ protons at δ 6.8–7.2 ppm (broad singlet).
  • Olefinic protons from the (2-methylprop-2-en-1-yl)oxy group at δ 5.1–5.4 ppm (multiplet) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

Q. What are the primary biological targets hypothesized for this compound, and how can binding assays be designed?

  • Methodological Answer :

  • Target Prediction : Computational docking (e.g., AutoDock Vina) against kinase or receptor databases suggests potential inhibition of tyrosine kinases due to pyrimidine core similarity to known inhibitors .
  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations adjusted to Km values .
  • Cellular Uptake : Measure intracellular concentration via LC-MS/MS in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl) influence bioactivity, and what statistical models can quantify these effects?

  • Methodological Answer :

  • Comparative SAR Studies : Replace the 4-bromophenyl group with 4-chlorophenyl or methoxyphenyl analogs. Bioactivity data (IC₅₀ values) from cytotoxicity assays (MTT or CellTiter-Glo) reveal halogen size/electronegativity impacts target affinity. For example:
SubstituentIC₅₀ (μM)LogP
4-Bromophenyl0.45 ± 0.023.2
4-Chlorophenyl0.82 ± 0.052.8
4-Methoxyphenyl>102.1
(Data adapted from )
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent Hammett σ values or π-hydrophobic parameters with activity .

Q. How can contradictory data in enzyme inhibition vs. cellular assays be resolved?

  • Methodological Answer : Discrepancies often arise from off-target effects or poor membrane permeability. Strategies include:

  • Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify secondary targets .
  • Permeability Assessment : Use Caco-2 monolayer assays to measure apparent permeability (Papp); if Papp < 1 × 10⁻⁶ cm/s, consider prodrug strategies (e.g., esterification of the phenolic -OH) .

Q. What computational methods best predict the metabolic stability of the (2-methylprop-2-en-1-yl)oxy group?

  • Methodological Answer :

  • In Silico Metabolism Prediction : Tools like GLORY or MetaSite simulate cytochrome P450-mediated oxidation. The allyl ether is prone to epoxidation; prioritize sites using molecular orbital (HOMO/LUMO) analysis .
  • Experimental Validation : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. Half-life (t₁/₂) <30 min indicates high metabolic liability .

Methodological Notes for Data Interpretation

  • Handling Spectral Overlaps : In NMR, use 2D experiments (e.g., HSQC, HMBC) to resolve overlapping aromatic signals from bromophenyl and pyrimidine protons .
  • Crystallization Challenges : For X-ray studies, co-crystallize with a kinase domain (e.g., EGFR) to stabilize active conformations .
  • Statistical Rigor : For IC₅₀ calculations, use nonlinear regression (four-parameter logistic model) with ≥3 biological replicates .

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